2-Naphthalenol, 1-(3-pyridinylazo)-

Description

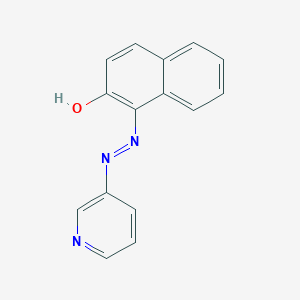

2-Naphthalenol, 1-(3-pyridinylazo)- is an azo compound characterized by a naphthalene backbone substituted with a hydroxyl group at the 2-position and a 3-pyridinylazo moiety at the 1-position. Azo compounds are widely used in industrial and analytical applications due to their chromogenic properties and ability to coordinate metals. For example, 1-(2-pyridinylazo)-2-naphthalenol (PAN) is a well-known analytical reagent for metal detection . The substitution of the pyridine ring from the 2- to 3-position in the target compound may alter its electronic properties, solubility, and biological interactions, warranting a comparative analysis with similar structures.

Properties

CAS No. |

1533-65-9 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

1-(pyridin-3-yldiazenyl)naphthalen-2-ol |

InChI |

InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |

InChI Key |

TYRCKEFIYKISNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |

Other CAS No. |

1533-65-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Analogs :

1-(2-Pyridinylazo)-2-naphthalenol (PAN, CAS 85-85-8): Molecular formula: C₁₅H₁₁N₃O Uses: Metal chelation, spectrophotometric detection of transition metals (e.g., Cu²⁺, Ni²⁺) . Toxicity: Limited data; primarily used in laboratory settings without reported carcinogenicity .

Sudan IV (1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol, CAS 85-83-6): Molecular formula: C₂₄H₂₀N₄O Uses: Fat-soluble dye for plastics, textiles, and illicit food coloring . Toxicity: Classified as a Category 3 carcinogen (IARC); metabolizes into genotoxic amines (e.g., 2,5-diaminotoluene) .

Para Red (1-(4-nitrophenylazo)-2-naphthol): Molecular formula: C₁₆H₁₁N₃O₃ Uses: Textile and ink pigment . Toxicity: Produces carcinogenic 1-amino-2-naphthol upon reduction .

Table 1: Structural and Functional Comparison

Metabolic and Toxicological Profiles

- Azoreductase Activity: Water-soluble azo dyes (e.g., PAN) are reduced intracellularly by flavin-dependent azoreductases, while water-insoluble dyes (e.g., Sudan IV) require membrane-bound enzymes for degradation . 1-(3-Pyridinylazo)-2-naphthalenol: The 3-pyridinyl group may influence solubility and azoreductase specificity. Pyridine-containing azo compounds are less commonly metabolized by gut microbiota compared to phenylazo derivatives .

- Genotoxicity: Sudan dyes and Para Red are metabolized into 1-amino-2-naphthol and aniline derivatives, which exhibit mutagenicity in Salmonella assays . PAN lacks sulfonate or nitro groups, reducing its propensity to form toxic amines .

Table 2: Metabolic Pathways and Toxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.